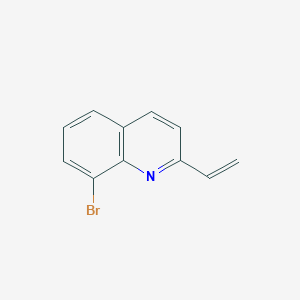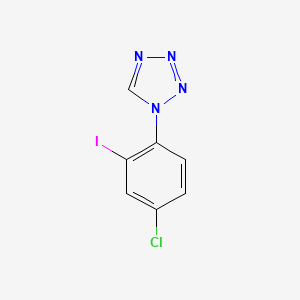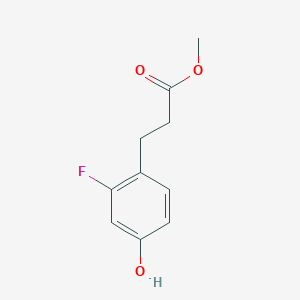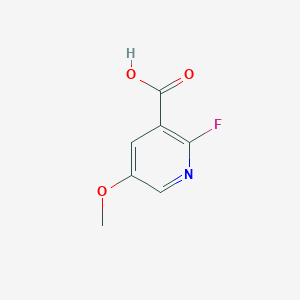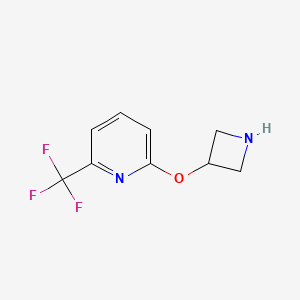
2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine, also known as AZT-3-O-TFP, is a heterocyclic compound consisting of an azetidine core with an oxygen atom and a trifluoromethyl group attached to a pyridine ring. It is a synthetically produced compound that has been used in a variety of scientific research applications, including biochemical and physiological studies. AZT-3-O-TFP has been found to possess a number of advantageous properties, making it an attractive choice for laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Azetidines and Pyridines : 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine is used in the synthesis of azetidines and pyridines, demonstrating its role in thermal and photochemical cycloaddition reactions with olefins. This process has been shown to activate the imine function and facilitate the synthesis of azetidine derivatives with trifluoromethyl groups (Katagiri, Watanabe, & Kaneko, 1988).
Synthesis of Nicotinic Receptor Ligands : It's a key component in synthesizing ligands for nicotinic acetylcholine receptors. Specifically, its derivatives show high affinity for these receptors, making them suitable for positron emission tomography (PET) imaging of central nervous system receptors (Doll et al., 1999).
Synthesis of Antidepressant and Nootropic Agents : Derivatives of 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine have been synthesized and evaluated for their potential as antidepressant and nootropic agents. Some derivatives show significant activity in this area (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Applications in Medicinal Chemistry and Drug Development
Development of Antimicrobial Agents : This compound has been used in the synthesis of novel 2-azetidinones which have shown significant antimicrobial activities. These derivatives have been tested against a variety of bacterial and fungal strains, indicating their potential in developing new antimicrobial drugs (Ayyash & Habeeb, 2019).
Synthesis of Antifungal Agents : The compound has been utilized in creating pyridine derivatives with potent antifungal properties, highlighting its importance in addressing fungal infections (Rajput, Sharma, And Yashovardhan, 2011).
Anticancer and Cholesterol Absorption Inhibitor Research : Its derivatives have been investigated for various applications, including as anticancer agents and cholesterol absorption inhibitors, demonstrating the compound's versatility in drug development (Scott et al., 2020).
Synthesis of Antitubercular Agents : Studies show the synthesis of derivatives of 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine that exhibit promising in vitro antimicrobial and antituberculosis activity, suggesting potential use in the treatment of tuberculosis (Chandrashekaraiah et al., 2014).
Molecular Imaging and Radiotracer Development
Development of Radiotracers for PET Imaging : Derivatives of this compound have been synthesized as radiotracers for studying nicotinic acetylcholine receptors using PET imaging. This application is crucial for brain imaging and understanding neural receptor dynamics (Horti et al., 1998).
Studying Nicotinic Acetylcholine Receptors : 6-[18F]Fluoro-A-85380, synthesized using 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine, has been used to study brain nicotinic acetylcholine receptors, offering insights into neurological functions and disorders (Scheffel et al., 1998).
Propriétés
IUPAC Name |
2-(azetidin-3-yloxy)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-2-1-3-8(14-7)15-6-4-13-5-6/h1-3,6,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNCFTDPXVZMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



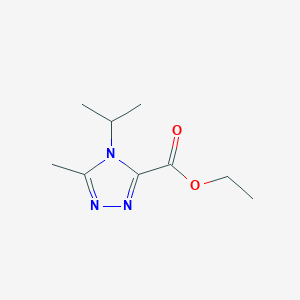
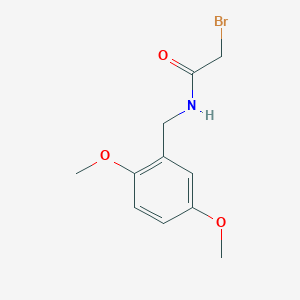
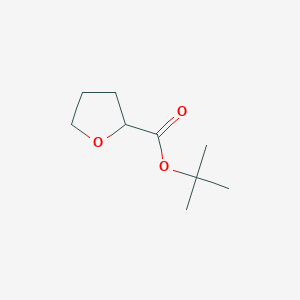
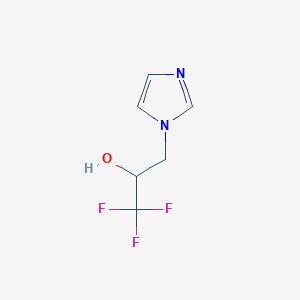
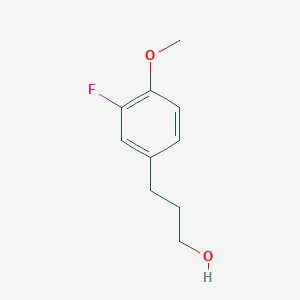
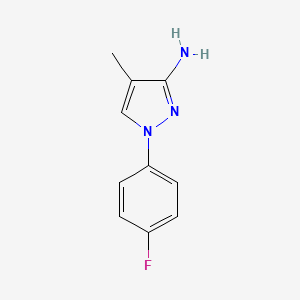
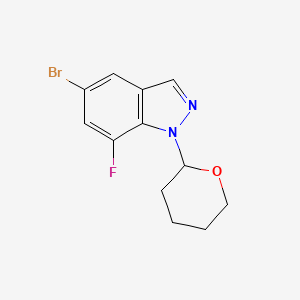
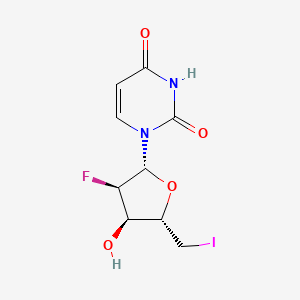
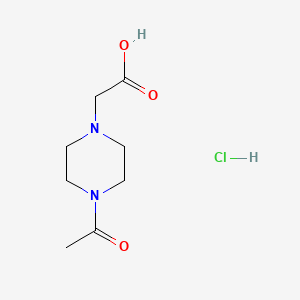
![2-Boc-2-azabicyclo[2.2.2]octane-6-one](/img/structure/B1445184.png)
